molecular formula C12H14N2O3S B2985872 N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide CAS No. 1351605-14-5

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide

Cat. No.: B2985872
CAS No.: 1351605-14-5
M. Wt: 266.32
InChI Key: YYTKCYXPHADJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a tetrahydroisoquinolinone core fused with a cyclopropanesulfonamide moiety. The tetrahydroisoquinolinone scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) targeting due to its resemblance to endogenous neurotransmitters. The cyclopropane ring enhances metabolic stability and modulates lipophilicity, while the sulfonamide group improves solubility and facilitates hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-12-11-7-9(2-1-8(11)5-6-13-12)14-18(16,17)10-3-4-10/h1-2,7,10,14H,3-6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTKCYXPHADJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide typically involves several key steps:

Mechanism of Action

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tetrahydroisoquinolinone core may favor CNS penetration compared to the pyrrolopyridine () or quinolone () cores, which are more common in anticancer or antibacterial agents.

Functional Group Impact

Cyclopropanesulfonamide Role

The cyclopropanesulfonamide group is a recurring motif across all compounds, conferring:

  • Enhanced metabolic stability : The cyclopropane ring resists oxidative degradation in vivo.
  • Improved solubility : Sulfonamide groups increase polarity, aiding bioavailability.
  • Target engagement : Sulfonamides often interact with ATP-binding pockets in kinases or enzymatic active sites .

Heterocyclic Modifications

  • Pyrrolopyridine derivatives (): These compounds exhibit extended π-systems, favoring interactions with hydrophobic pockets in kinases (e.g., JAK or ALK inhibitors).
  • Quinolone derivatives (): The carboxylic acid and fluorine substituents suggest antibacterial activity via DNA gyrase inhibition.

Research Findings and Implications

Therapeutic Potential: The target compound’s tetrahydroisoquinolinone core may target serotonin or dopamine receptors, suggesting applications in depression or Parkinson’s disease. In contrast, pyrrolopyridine derivatives () are more likely optimized for kinase inhibition in oncology.

Structure-Activity Relationships (SAR): The position of the sulfonamide group (C7 in the target vs. cyclopentyl in –4) significantly alters molecular geometry and target compatibility.

Physicochemical Properties: The target compound’s logP is likely lower than cyclopentyl derivatives (–4) due to the polar tetrahydroisoquinolinone core, favoring CNS bioavailability.

Biological Activity

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanesulfonamide is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety attached to a tetrahydroisoquinoline framework. The general structure can be represented as follows:

  • Molecular Formula : C₉H₈N₂O₃S
  • SMILES Notation : C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl

Synthesis

The synthesis of this compound typically involves the reaction of homophthalic anhydride with appropriate amines or sulfonamides. This method allows for the introduction of various functional groups that can enhance biological activity.

Antiviral Activity

Recent studies have evaluated the antiviral properties of THIQ derivatives against human coronaviruses. A series of novel 1-oxo-THIQ derivatives demonstrated significant antiviral effects against strains such as HCoV-229E and HCoV-OC43. For instance, compounds derived from the THIQ scaffold showed varying degrees of inhibition against viral replication, with some exhibiting selectivity indices (SI) significantly higher than traditional antiviral agents like chloroquine .

CompoundStrainSelectivity Index (SI)
Avir-8OC-43972.0
Avir-7229E280.0
Avir-1Both2.0

Cardiovascular Effects

In pharmacological evaluations, THIQ derivatives have shown bradycardic activity in isolated atrial tissues and in vivo models. One specific derivative exhibited potent bradycardic effects with minimal impact on blood pressure, indicating its potential as a therapeutic agent for cardiac conditions .

The mechanism by which this compound exerts its effects may involve interaction with ion channels such as I(f) currents in pacemaker cells. The IC₅₀ for this interaction was reported at approximately 0.32 µM, suggesting a strong affinity for cardiac ion channels .

Study on Antiviral Efficacy

A study conducted to assess the antiviral efficacy of various THIQ derivatives highlighted that certain modifications in the structure led to enhanced activity against coronaviruses. Compounds were tested for their ability to inhibit viral replication in cell cultures, showing that specific substitutions on the tetrahydroisoquinoline ring significantly influenced their biological activity .

Evaluation of Cardiovascular Effects

In another study focusing on cardiovascular applications, a derivative of this compound was administered to anesthetized rats. The results indicated a marked decrease in heart rate without significant changes in blood pressure, suggesting potential therapeutic uses in managing heart rate disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.